magnesium;N,N-dimethylpropan-1-amine;chloride
CAS No.:
Cat. No.: VC15922759
Molecular Formula: C10H26Cl2MgN2
Molecular Weight: 269.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H26Cl2MgN2 |
|---|---|
| Molecular Weight | 269.54 g/mol |
| IUPAC Name | magnesium;N,N-dimethylpropan-1-amine;dichloride |
| Standard InChI | InChI=1S/2C5H13N.2ClH.Mg/c2*1-4-5-6(2)3;;;/h2*4-5H2,1-3H3;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | ZZYSULFVISQGCB-UHFFFAOYSA-L |
| Canonical SMILES | CCCN(C)C.CCCN(C)C.[Mg+2].[Cl-].[Cl-] |
Introduction
Chemical Structure and Molecular Characteristics
Table 1: Comparative Molecular Data
| Property | C₅H₁₂ClMgN | C₁₀H₂₆Cl₂MgN₂ |
|---|---|---|
| Molecular Weight | 145.91 g/mol | 269.54 g/mol |
| Coordination Geometry | Monomeric | Dimeric/Complexed |
| Chloride Content | 1 equivalent | 2 equivalents |
Structural Features and Conformational Behavior
The compound’s 3-(dimethylamino)propyl ligand introduces steric and electronic effects that modulate its reactivity. Crystallographic studies of related compounds, such as 3-chloro-N,N-dimethylpropan-1-aminium chloride, reveal a gauche conformation stabilized by hyperconjugative interactions between C–H and C–Cl orbitals . While direct structural data for magnesium;N,N-dimethylpropan-1-amine;chloride remains limited, analogous systems suggest that its magnesium center adopts a tetrahedral geometry, optimizing nucleophilicity for Grignard reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via the reaction of 3-chloropropylamine with dimethyl magnesium under rigorously anhydrous conditions. Solvents such as tetrahydrofuran (THF) or diethyl ether are employed to stabilize the Grignard intermediate, while inert atmospheres prevent oxidation and hydrolysis . The reaction proceeds as follows:
Industrial Manufacturing
Industrial protocols emphasize scalability and purity control. Continuous-flow reactors enhance yield by minimizing side reactions, while advanced drying techniques ensure solvent anhydrity . Post-synthesis, the compound is typically stored at subambient temperatures (-20°C) to mitigate thermal decomposition.
Table 2: Synthesis Conditions Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0–25°C | 20–30°C |
| Solvent | THF | Diethyl Ether |
| Purity Control | Column Chromatography | Distillation |
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
As a Grignard reagent, magnesium;N,N-dimethylpropan-1-amine;chloride participates in nucleophilic additions to electrophilic substrates. For example, reactions with aldehydes yield secondary alcohols, while ketones produce tertiary alcohols:
Pharmaceutical Intermediate
The dimethylamino (DMA) moiety in the compound enables its use in synthesizing pharmacologically active agents. Derivatives of DMA exhibit antimicrobial and anticancer properties, though the parent compound itself primarily serves as a synthetic precursor . For instance, it is instrumental in producing intermediates for opioid dependence therapies, reflecting its niche in medicinal chemistry .
Biological Activity of Derivatives
Antimicrobial Agents
DMA-containing analogs demonstrate broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. The mechanism involves disruption of bacterial cell membranes, potentiated by the amine group’s protonation under physiological conditions.
Comparative Analysis with Related Compounds
Similar Grignard Reagents
Compared to conventional Grignard reagents like methylmagnesium bromide, magnesium;N,N-dimethylpropan-1-amine;chloride offers enhanced stability due to the chelating dimethylamino group. This stability reduces side reactions, enabling its use in more complex syntheses .
Structural Analogues
The crystal structure of 3-chloro-N,N-dimethylpropan-1-aminium chloride reveals a chloride-counterion-stabilized conformation absent in the magnesium variant . This difference highlights how metal coordination alters electronic distribution and reactivity.
Table 3: Reactivity Comparison
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